Acetamide,N,N-dicyclopentadienyl-
Description
The cyclopentadienyl substituents, which consist of conjugated dienes, confer unique steric and electronic properties to the molecule. This compound is hypothesized to exhibit distinct solubility, reactivity, and biological activity compared to simpler alkyl- or aryl-substituted acetamides.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-di(cyclopenta-1,3-dien-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-10(14)13(11-6-2-3-7-11)12-8-4-5-9-12/h2-6,8H,7,9H2,1H3 |
InChI Key |
PWOLKFZLTOSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC1)C2=CC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dicyclopentadienyl- typically involves the reaction of acetamide with cyclopentadiene under specific conditions. One common method is the Schlenk equilibrium method , where acetamide is reacted with cyclopentadiene in the presence of a strong base such as sodium hydride (NaH) to form the dicyclopentadienyl derivative.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N-dicyclopentadienyl- may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process would be optimized to ensure high yield and purity, often involving continuous flow systems and rigorous purification steps.
Chemical Reactions Analysis
Acetamide, N,N-dicyclopentadienyl-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions at the cyclopentadienyl rings can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Acetamide, N,N-dicyclopentadienyl-: has several scientific research applications, including:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Acetamide, N,N-dicyclopentadienyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the nitrogen atom significantly influence the properties of acetamide derivatives. A comparison of key compounds is summarized in Table 1.
Table 1: Structural and Physical Properties of Selected Acetamides
*Estimated properties based on analogous structures.
- Steric Effects : The cyclopentadienyl groups in the target compound introduce significant steric hindrance, likely reducing reactivity in nucleophilic reactions compared to DMAc or diethylacetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
